molecular formula C10H12N2O2 B11786978 3-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile

3-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile

Cat. No.: B11786978
M. Wt: 192.21 g/mol
InChI Key: KQSNUDLGSQUCTK-UHFFFAOYSA-N
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Description

3-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is an organic compound that features a pyrrole ring substituted with a 2-methoxyethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile typically involves the reaction of 2-methoxyethylamine with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is unique due to its combination of a pyrrole ring with a nitrile group and a 2-methoxyethyl substituent. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-[1-(2-methoxyethyl)pyrrol-2-yl]-3-oxopropanenitrile

InChI

InChI=1S/C10H12N2O2/c1-14-8-7-12-6-2-3-9(12)10(13)4-5-11/h2-3,6H,4,7-8H2,1H3

InChI Key

KQSNUDLGSQUCTK-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC=C1C(=O)CC#N

Origin of Product

United States

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